Acide 2-acétylphénylboronique

Vue d'ensemble

Description

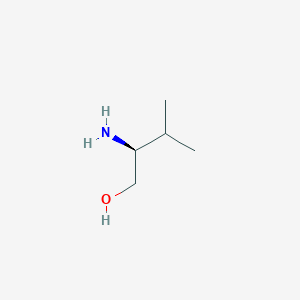

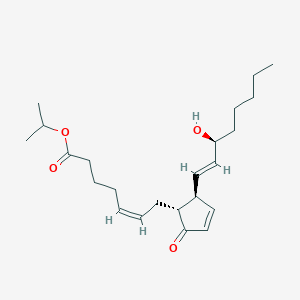

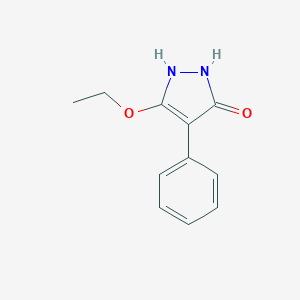

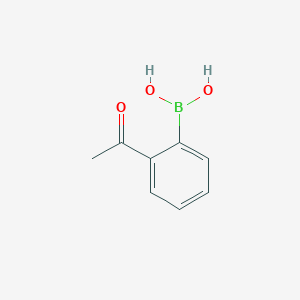

2-Acetylphenylboronic acid is an organic compound with the molecular formula C8H9BO3. It is a white to light yellow crystalline solid that is slightly soluble in water . This compound is widely used in organic synthesis, particularly in boron-catalyzed reactions, and is known for its role in forming new carbon-carbon bonds .

Applications De Recherche Scientifique

2-Acetylphenylboronic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

2-Acetylphenylboronic acid is an organic compound that primarily targets carbonyl compounds and alkenes in organic synthesis . It is used as a boron catalyst in these reactions .

Mode of Action

The compound interacts with its targets through boron-catalyzed reactions . Specifically, phenylboronic acid compounds like 2-acetylphenylboronic acid can react with carbonyl compounds and alkenes to form new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by 2-acetylphenylboronic acid is the formation of new carbon-carbon bonds in organic synthesis . This process is facilitated by the boron catalyst, which allows for the reaction between phenylboronic acid compounds and carbonyl compounds or alkenes .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

The result of 2-acetylphenylboronic acid’s action is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of organic molecules, including aromatic ethers, ketones, and alkenes .

Action Environment

The action of 2-acetylphenylboronic acid can be influenced by various environmental factors. For instance, the reaction with carbonyl compounds and alkenes typically occurs in an organic solvent at room temperature . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Acetylphenylboronic acid can be synthesized through the reaction of phenylboronic acid with acetylation reagents such as acetic anhydride . The reaction typically occurs at room temperature in an organic solvent. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{B(OH)}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_8\text{H}_9\text{BO}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: While specific industrial production methods for 2-acetylphenylboronic acid are not extensively documented, the general approach involves large-scale acetylation reactions using phenylboronic acid and acetic anhydride under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetylphenylboronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of 2-acetylphenylboronic acid with halides in the presence of a palladium catalyst to form biaryl compounds.

Rhodium-Catalyzed Annulation: This reaction forms complex cyclic structures by coupling 2-acetylphenylboronic acid with ynamides.

Hydroxy Masking: The compound can transiently mask hydroxy groups during synthesis.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Rhodium Catalysts: Used in annulation reactions.

Hydrogen Peroxide: Used in the formation of heteroaryl ethers.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

Cyclic Structures: Formed from rhodium-catalyzed annulation.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

4-Formylphenylboronic Acid: Used in the synthesis of aldehyde-containing compounds.

2-Formylphenylboronic Acid: Another boronic acid variant used in organic synthesis.

Uniqueness: 2-Acetylphenylboronic acid is unique due to its acetyl group, which provides additional reactivity and versatility in organic synthesis compared to simpler boronic acids .

Propriétés

IUPAC Name |

(2-acetylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAOVABYLXQUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370200 | |

| Record name | 2-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308103-40-4 | |

| Record name | 2-Acetylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308103-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-APBA displays a unique reactivity profile, readily forming iminoboronates with α-nucleophiles like semicarbazide and hydrazide derivatives at neutral pH. [, ] This interaction is highly selective, outcompeting reactions with other biomolecules. [] The resulting diazaborine conjugates, formed through a rearrangement, exhibit remarkable stability under physiological conditions. [] This stability makes 2-APBA an attractive tool for labeling biomolecules, as demonstrated by its use in tagging bacterial pathogens. [] Moreover, the reversible nature of iminoboronate formation allows for dynamic conjugation, offering potential in developing switchable systems. []

A: 2-Acetylphenylboronic acid (2-APBA) has the molecular formula C8H9BO3 and a molecular weight of 163.96 g/mol. [] The structure reveals an ortho relationship between the boronic acid (-B(OH)2) and acetyl (-COCH3) substituents on the aromatic ring. This specific arrangement facilitates intramolecular interactions crucial for its reactivity. []

A: 2-APBA demonstrates excellent compatibility with complex biological media, enabling its use for bioconjugation in challenging environments like blood serum and cell lysates. [] Furthermore, 2-APBA exhibits good stability against oxidation, a property not shared by all boron-containing compounds. [] This enhanced stability makes it suitable for applications requiring long-term monitoring or stability in oxidizing environments.

A: The boronic acid moiety in 2-APBA can act as a Lewis acid catalyst. [] This catalytic activity significantly accelerates the formation of imines with α-nucleophiles, leading to faster conjugation rates compared to reactions lacking the boronic acid. [] This property is key to its use in bioorthogonal chemistry, enabling rapid labeling and modification of biomolecules in their native environments.

A: While 2-APBA itself is a potent bioconjugation reagent, research has explored derivatives with enhanced properties. For example, incorporating 2-APBA into coumarin scaffolds yields fluorogenic probes. [] Upon reacting with semicarbazide, these probes exhibit significantly enhanced fluorescence, enabling sensitive detection of target molecules. [] This highlights how structural modifications can be tailored to impart specific functionalities, expanding the utility of the core 2-APBA scaffold.

A: 2-APBA conjugates, particularly the diazaborines formed with semicarbazides, exhibit notable stability in physiological conditions. [] This inherent stability simplifies formulation requirements compared to more labile conjugates. Additionally, the use of 2-APBA in phage display libraries showcases its compatibility with peptide-based constructs, opening avenues for targeted delivery approaches. [, ]

A: Research highlights the successful application of 2-APBA conjugates in various biological settings. For example, 2-APBA linked to a ubiquicidin fragment exhibited enhanced bacterial targeting compared to the unmodified peptide in a mouse infection model. [] This demonstrates the potential of 2-APBA conjugates for in vivo imaging and therapeutic development. Additionally, 2-APBA-modified peptides displayed potent and specific inhibition of sortase A in live cells, highlighting their potential as tools for studying biological processes. []

A: The ability of 2-APBA to rapidly and selectively react with specific functional groups makes it attractive for targeted drug delivery. One example is the development of peptide-based probes incorporating 2-APBA for targeting bacterial pathogens. [] By screening phage libraries displaying 2-APBA modified peptides, researchers identified highly specific binders for Staphylococcus aureus and Acinetobacter baumannii strains. [] These peptides can be further functionalized with toxins, showcasing their potential as targeted antibiotic agents. []

A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 11B NMR, is instrumental in characterizing the iminoboronate formation and stability of 2-APBA conjugates. [] This technique provides valuable insights into the dynamic equilibrium between the conjugated and unconjugated forms. Additionally, fluorescence spectroscopy is used to evaluate the effectiveness of fluorogenic 2-APBA derivatives designed for sensing applications. [] These methods, along with standard characterization techniques, enable researchers to monitor reaction kinetics, assess conjugate stability, and optimize reaction conditions.

A: The unique properties of 2-APBA have fostered collaborations across various disciplines. Its use in phage display integrates chemistry and molecular biology for developing targeted therapeutics. [, ] The development of fluorogenic 2-APBA probes bridges chemistry with imaging sciences, offering tools for biological research and diagnostics. [] Furthermore, the bioorthogonal nature of 2-APBA-mediated conjugation holds promise for material science applications, enabling the development of dynamic and responsive materials. These collaborations highlight the potential of 2-APBA to drive innovation at the interface of chemistry and biology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)